Daunorubicin hydrochloride Daunorubicin hydrochloride Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunorubicin Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Brand Name: Vulcanchem
CAS No.: 23541-50-6
VCID: VC21336452
InChI: InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Molecular Formula: C27H29NO10.HCl
C27H30ClNO10
Molecular Weight: 564.0 g/mol

Daunorubicin hydrochloride

CAS No.: 23541-50-6

Cat. No.: VC21336452

Molecular Formula: C27H29NO10.HCl
C27H30ClNO10

Molecular Weight: 564.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Daunorubicin hydrochloride - 23541-50-6

CAS No. 23541-50-6
Molecular Formula C27H29NO10.HCl
C27H30ClNO10
Molecular Weight 564.0 g/mol
IUPAC Name (9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Standard InChI InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1
Standard InChI Key GUGHGUXZJWAIAS-KNRITFDJSA-N
Isomeric SMILES CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Appearance Red to Dark Red Solid
Melting Point 370 to 374 °F (decomposes) (NTP, 1992)

Chemical Structure and Properties

Daunorubicin hydrochloride is characterized by its complex chemical structure, which forms the basis of its biological activity. The compound has a molecular formula of C27H30ClNO10 and an average molecular weight of 563.981 (monoisotopic weight: 563.155823892) . Its IUPAC name is 8-acetyl-10-[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride .

Table 2.1: Physical and Chemical Properties of Daunorubicin Hydrochloride

PropertyValueSource
Chemical FormulaC27H30ClNO10
Average Molecular Weight563.981
Monoisotopic Weight563.155823892
Water Solubility0.627 mg/mL
LogP1.68 (ALOGPS) / 1.36 (Chemaxon)
LogS-2.9
pKa (Strongest Acidic)8.01
pKa (Strongest Basic)10.03
Hydrogen Acceptor Count11
Hydrogen Donor Count5
Polar Surface Area185.84 Ų
Rotatable Bond Count4

Structurally, daunorubicin hydrochloride features a tetracyclic ring system with adjacent quinone-hydroquinone groups in rings C and B, an amino sugar (daunosamine) linked through a glycosidic bond, and a methoxy substituent at C-4 in ring D . This complex structure enables its intercalation between DNA base pairs, which is fundamental to its mechanism of action.

Mechanism of Action

Daunorubicin hydrochloride exhibits its antineoplastic effects through multiple mechanisms, primarily involving DNA interaction and enzymatic inhibition. The compound's primary mechanism involves DNA intercalation, where it inserts between DNA base pairs, resulting in uncoiling of the DNA helix and subsequent inhibition of DNA synthesis and DNA-dependent RNA synthesis .

The drug's antimitotic and cytotoxic activity is further enhanced by its ability to inhibit topoisomerase II activity. Daunorubicin stabilizes the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This stabilization leads to persistent DNA strand breaks, ultimately triggering cell death pathways.

Additional mechanisms include:

  • Inhibition of polymerase activity, affecting the regulation of gene expression

  • Generation of free radicals and reactive oxygen species, contributing to oxidative stress and cellular damage

  • Formation of DNA adducts and cross-links, further disrupting genomic integrity

Despite being classified as cell cycle phase non-specific, daunorubicin hydrochloride exhibits maximal cytotoxic effects during the S-phase of the cell cycle, when DNA synthesis is most active . This multi-faceted approach to cellular damage makes daunorubicin particularly effective against rapidly dividing cancer cells, though it also contributes to its toxicity profile.

Pharmacokinetics

Daunorubicin hydrochloride demonstrates complex pharmacokinetic properties that influence its clinical application. Following intravenous administration, the drug undergoes extensive distribution, metabolism, and elimination processes that have been well-characterized through pharmacokinetic studies.

Table 4.1: Pharmacokinetic Parameters of Daunorubicin Hydrochloride

ParameterValueNotes
Volume of Distribution1006-1725 L/m²Extensive tissue distribution
Plasma Protein Binding50-60%Moderate binding to plasma proteins
Terminal Half-Life18.5 hExtended elimination phase
Clearance236-1117 mL/min/m²Significant interpatient variability
MetabolismExtensive hepaticMajor metabolite: daunorubicinol (60%)
Urinary Excretion14-25%Secondary elimination route
Fecal Excretion~40%Predominant elimination route

Adapted from reference

Metabolism and Excretion

The drug undergoes extensive metabolism in the liver and other tissues. The primary metabolite is daunorubicinol, which accounts for approximately 60% of the metabolized drug and retains activity . The hepatobiliary system plays a dominant role in elimination, with approximately 40% of the drug excreted in feces, while 14-25% is eliminated through urinary excretion . The terminal half-life is approximately 18.5 hours, contributing to its sustained therapeutic effect but also potentially leading to cumulative toxicity with repeated dosing .

Therapeutic Applications

Daunorubicin hydrochloride has received regulatory approval for several specific indications in oncology, primarily focused on hematological malignancies. Its clinical utility has been established through extensive research and clinical experience.

Approved Indications

The primary approved uses of daunorubicin hydrochloride include:

  • Remission induction in acute nonlymphocytic leukemia (myelogenous, monocytic, erythroid) in adults

  • Remission induction in acute lymphocytic leukemia in both children and adults

  • In combination with cytarabine for the treatment of newly-diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC) in adults and pediatric patients 1 year and older

Other Clinical Applications

Beyond its approved indications, daunorubicin hydrochloride has demonstrated efficacy in various other malignancies, including:

  • Ewing's sarcoma

  • Kaposi's sarcoma

  • Chronic myelogenous leukemia

  • Hodgkin's lymphoma

  • Non-Hodgkin's lymphoma

  • Rhabdomyosarcoma

  • Wilm's tumor

The drug is typically administered as part of combination chemotherapy regimens, where it synergizes with other antineoplastic agents to enhance therapeutic outcomes. Its integration into multimodal treatment strategies has significantly improved response rates and survival outcomes in patients with hematological malignancies.

Clinical Efficacy and Research Findings

Daunorubicin hydrochloride has been extensively studied in clinical trials, demonstrating significant efficacy in the treatment of various leukemias. Its incorporation into standard chemotherapy protocols has substantially improved outcomes for patients with these malignancies.

Acute Myeloid Leukemia (AML)

The drug has shown particular efficacy in the treatment of newly-diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) when combined with cytarabine . For these specific subtypes, daunorubicin has demonstrated the ability to significantly improve remission rates compared to historical controls.

Acute Lymphoblastic Leukemia (ALL)

In ALL, daunorubicin hydrochloride forms a critical component of multi-agent induction regimens. Clinical trials have demonstrated that the incorporation of daunorubicin into these protocols has contributed to achieving complete remission rates exceeding 80% in both pediatric and adult populations . The drug's efficacy in ALL is particularly notable in high-risk subgroups, where intensified anthracycline therapy has been shown to improve long-term outcomes.

Ongoing Research

Current research continues to refine the optimal dosing, scheduling, and combination strategies for daunorubicin hydrochloride. Areas of active investigation include:

  • Liposomal formulations to enhance delivery and reduce toxicity

  • Combination with targeted therapies and immunotherapies

  • Risk-adapted dosing strategies based on patient-specific factors

  • Strategies to overcome resistance mechanisms

These research directions aim to further improve the therapeutic index of daunorubicin hydrochloride and expand its clinical applications.

Toxicity and Side Effects

Despite its therapeutic efficacy, daunorubicin hydrochloride is associated with significant toxicities that require careful management. Understanding these adverse effects is essential for optimizing treatment outcomes while minimizing harm to patients.

Table 7.1: Major Toxicities Associated with Daunorubicin Hydrochloride

Organ SystemAdverse EffectsIncidenceSeverity
CardiovascularCardiomyopathyRareDose-related, potentially life-threatening
Congestive heart failureRareDose-related, potentially life-threatening
Abnormal systolic function18-38%Varies from asymptomatic to severe
HematologicMyelosuppressionVery commonDose-limiting toxicity
NeutropeniaVery commonSevere, risk of infection
ThrombocytopeniaVery commonRisk of bleeding
DermatologicAlopeciaVery commonReversible
Extravasation injuryVariableSevere local tissue damage (vesicant)
HyperpigmentationCommonGenerally mild
GastrointestinalNausea and vomiting85%Moderate to severe
StomatitisCommonCan be dose-limiting
DiarrheaCommonGenerally manageable
MetabolicHyperuricemiaCommon during cell lysisRequires prophylaxis
NeurologicNeuropathy13%Generally mild to moderate

Pharmaceutical Formulations and Administration

Daunorubicin hydrochloride is available in several pharmaceutical formulations designed for intravenous administration. Understanding the available preparations and appropriate administration techniques is crucial for ensuring safe and effective treatment.

Available Formulations

The drug is commercially available in the following formulations:

  • Intravenous powder for injection (20 mg)

  • Intravenous solution (5 mg/mL)

These preparations are marketed under various brand names globally, including:

  • Cerubidine (Sanofi-Aventis)

  • Cérubidine (Sanofi-Aventis)

  • Daunoblastin (Pfizer)

  • Daunoblastina (Pfizer)

  • Daunorrubicina (GP-Pharm)

  • Maxidauno (Varifarma)

Administration Considerations

Daunorubicin hydrochloride requires careful handling and administration due to its vesicant properties and potential for severe extravasation injuries . Key administration considerations include:

  • The drug should be administered only by healthcare professionals experienced in the use of cytotoxic chemotherapy

  • Administration is typically via slow intravenous infusion through a freely flowing intravenous line

  • Strict adherence to appropriate dilution protocols is essential to minimize the risk of infusion-related reactions

  • Extravasation precautions must be implemented, including proper venous access assessment, monitoring during infusion, and established protocols for managing suspected extravasation

  • Appropriate personal protective equipment should be used during preparation and administration to prevent occupational exposure

Dosing Considerations

Dosing of daunorubicin hydrochloride varies based on the specific indication, patient characteristics, and treatment protocol. Generally, the drug is dosed based on body surface area (BSA), with careful consideration of the cumulative lifetime dose to minimize the risk of cardiotoxicity. Dose modifications may be required based on:

  • Pre-existing cardiac dysfunction

  • Hepatic or renal impairment

  • Prior anthracycline exposure

  • Age (pediatric and geriatric considerations)

  • Hematological parameters

Appropriate premedication, including antiemetics and hydration, is typically administered to manage anticipated toxicities.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator